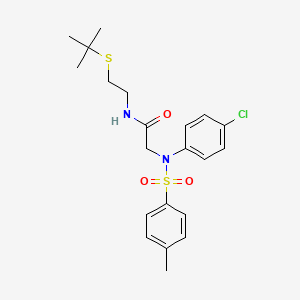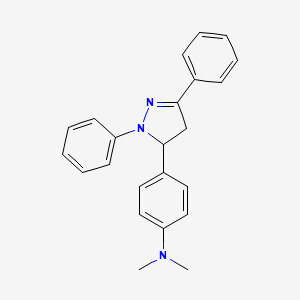
N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound that features a variety of functional groups, including a sulfonamide, a chloro-substituted aromatic ring, and a tert-butylsulfanyl group. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the sulfonamide group: This can be achieved by reacting 4-chloroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the acetamide group: The sulfonamide intermediate can then be reacted with bromoacetic acid or its derivatives to form the acetamide linkage.
Attachment of the tert-butylsulfanyl group: Finally, the tert-butylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable tert-butylsulfanyl halide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution of the chloro group could yield various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its unique functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-phenylsulfonylanilino)acetamide: Lacks the methyl group on the phenyl ring.
N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-(4-methylphenyl)anilino)acetamide: Lacks the sulfonyl group.
Uniqueness
The presence of the tert-butylsulfanyl group, the chloro-substituted aromatic ring, and the sulfonamide linkage makes N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide unique compared to similar compounds. These functional groups can impart distinct chemical and biological properties, making it a compound of interest for further study.
Eigenschaften
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3S2/c1-16-5-11-19(12-6-16)29(26,27)24(18-9-7-17(22)8-10-18)15-20(25)23-13-14-28-21(2,3)4/h5-12H,13-15H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOLZYAQCGVKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC(C)(C)C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-bromophenyl)sulfonyl]-N-tert-butyl-N~2~-methylglycinamide](/img/structure/B5044473.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3,4,5-trimethoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B5044481.png)

![N-[2-[1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide](/img/structure/B5044500.png)
![4-[(2-{(E)-[1-(2-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5044505.png)
![2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide](/img/structure/B5044513.png)
![7-ethyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B5044516.png)
![N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-BROMOBENZAMIDE](/img/structure/B5044518.png)
![methyl (2S)-[({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)amino](phenyl)acetate](/img/structure/B5044523.png)

![dibenzyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5044547.png)

![2-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-NAPHTHOATE](/img/structure/B5044555.png)
